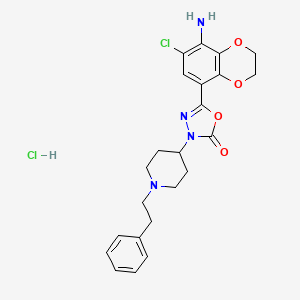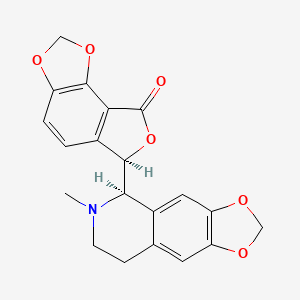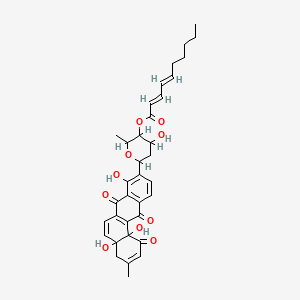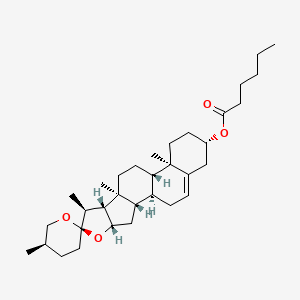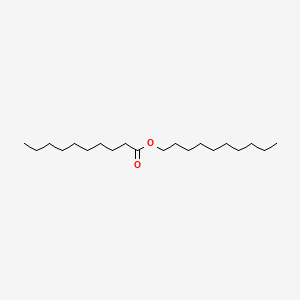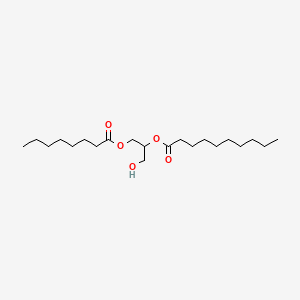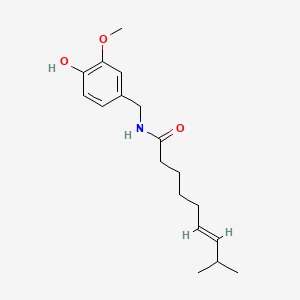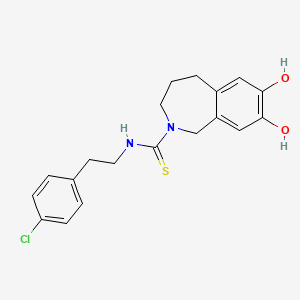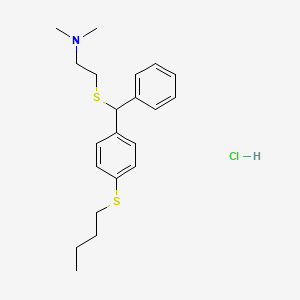
N-Benzyloxycarbonyl-L-proline
Overview
Description
N-Benzyloxycarbonyl-L-proline is a potent inhibitor of prolidase, a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . It is also used in the synthesis of N-(L-Prolyl)-β-alanine, which is a derivative of the naturally occurring beta amino acid β-Alanine .
Molecular Structure Analysis
The molecular formula of this compound is C13H15NO4 . The InChI Key is JXGVXCZADZNAMJ-NSHDSACASA-M . The compound has a molecular weight of 249.26 g/mol .Chemical Reactions Analysis
This compound is known to inhibit prolidase, a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . It is also used in the synthesis of N-(L-Prolyl)-β-alanine .Physical And Chemical Properties Analysis
This compound appears as a white to cream powder or crystalline powder or crystals or granules . It has an optical rotation of -58° to -62° (c=1 in acetic acid) . It is soluble in methanol .Scientific Research Applications
Polymer Preparation and Characterization
N-Benzyloxycarbonyl-L-proline derivatives have been used in the synthesis of polymers. For example, Lee, Yang, and Huang (1999) reported the preparation of polymers derived from hydroxyproline, including poly(trans-4-hydroxy-N-benzyloxycarbonyl-L-proline) and poly(trans-4-hydroxy-N-benzyloxycarbonyl-L-proline ester), through processes like esterification and transesterification (Lee, Yang, & Huang, 1999).
Synthesis of L-Pyroglutamic Acid Derivatives
Yoshifuji et al. (1986) explored the synthesis of L-pyroglutamic acid derivatives from L-proline, utilizing N-protecting groups like benzyloxycarbonyl (Z). Their study demonstrated the stability of these groups during oxidation processes and their utility in obtaining high yields of L-pyroglutamic acid esters (Yoshifuji, Tanaka, Kawai, & Nitta, 1986).
Enzyme Inhibition Studies
N-Benzyloxycarbonyl derivatives have been investigated for their inhibitory effects on enzymes. For instance, Knisatschek and Bauer (1986) synthesized N-benzyloxycarbonyl-Gly-Pro-diazomethyl ketone and found it to be an effective, specific inhibitor of the post-proline cleaving enzyme in bovine brain (Knisatschek & Bauer, 1986).
Mass Spectrometry Studies
The effects of N-benzyloxycarbonyl-protected peptide derivatives containing proline on fragmentation processes in mass spectrometry have been extensively studied. Tsunematsu (1997) examined these effects in field desorption and fast atom bombardment mass spectrometry, revealing significant differences in fragmentation patterns based on the presence of proline (Tsunematsu, 1997).
Chiral Separation Studies
Karlsson and Karlsson (1997) explored the use of N-benzyloxycarbonyl derivatives for chiral separation. They synthesized N-benzyloxycarbonyl-L-glutamyl-L-proline and used it as a chiral counter ion for the enantiomeric resolution of amino alcohols, demonstrating its effectiveness in baseline separation of enantiomers (Karlsson & Karlsson, 1997).
Inhibition of Prolyl Endopeptidase
Tsuru et al. (1988) synthesized a series of N-blocked L-proline-containing compounds to examine their inhibitory activities on prolyl endopeptidase from bovine brain. They found that N-benzyloxycarbonyl-L-thioprolyl-thiazolidine and similar compounds exhibited significant inhibitory activity, indicating their potential as enzyme inhibitors (Tsuru, Yoshimoto, Koriyama, & Furukawa, 1988).
Studies in Negative-Ion Fast Atom Bombardment Mass Spectrometry
Further studies by Tsunematsu et al. (1994) on N-benzyloxycarbonyl-protected tetrapeptide ethyl esters containing L-proline highlighted the impact of proline on fragmentations in negative-ion fast atom bombardment mass spectrometry. They observed significant differences in the fragment ions formed by the cleavage of the benzyloxycarbonyl group (Tsunematsu et al., 1994).
Diastereoselective Arylation
Onomura et al. (2008) achieved diastereoselective introduction of nucleophiles into L-proline derivatives at the 5-position with suitable selection of N-protecting groups, including benzyloxycarbonylated derivatives. This method was effective in synthesizing optically active C2-symmetrical pyrrolidine derivatives (Onomura et al., 2008).
Synthesis from D-Glucose
Kalamkar et al. (2010) reported the synthesis of cis-3-hydroxy-L-proline from D-glucose, involving the conversion of D-glucose into N-benzyloxycarbonyl-γ-alkenyl amine. This methodology highlights the utility of this compound derivatives in complex synthetic pathways (Kalamkar, Kasture, & Dhavale, 2010).
Mechanism of Action
Target of Action
Z-Pro-OH primarily targets Prolyl endopeptidase . This enzyme is involved in the breakdown of proline-containing peptides, and its inhibition can have significant effects on various biological processes.
Mode of Action
Z-Pro-OH acts as an inhibitor of prolyl endopeptidase . It binds to the active site of the enzyme, preventing it from cleaving proline-containing peptides. This results in the accumulation of these peptides, which can have various downstream effects.
Biochemical Pathways
The inhibition of prolyl endopeptidase by Z-Pro-OH affects several biochemical pathways. These pathways primarily involve the metabolism of proline-containing peptides. The exact downstream effects can vary depending on the specific peptides involved and the physiological context .
Result of Action
The inhibition of prolyl endopeptidase by Z-Pro-OH can lead to the accumulation of proline-containing peptides. This can have various molecular and cellular effects, depending on the specific peptides involved. For example, it has been suggested that Z-Pro-OH could be used for prolidase deficiency (PD) research .
Action Environment
The action, efficacy, and stability of Z-Pro-OH can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with Z-Pro-OH, and the specific characteristics of the patient’s physiology .
Safety and Hazards
properties
IUPAC Name |
(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGVXCZADZNAMJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150856 | |
| Record name | Carbobenzoxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1148-11-4 | |
| Record name | Benzyloxycarbonyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbobenzoxyproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbobenzoxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyloxycarbonyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(CARBOBENZYLOXY)-L-PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2BS8M5FPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-Benzyloxycarbonyl-L-proline?
A1: The molecular formula of this compound is C13H15NO4, and its molecular weight is 249.26 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: While the provided abstracts don't detail specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) [, , ], Infrared Spectroscopy (IR) [, , ], and Differential Scanning Calorimetry (DSC) [, , , , ] to characterize this compound and its derivatives.
Q3: How does the structure of this compound influence its material properties?
A3: The incorporation of this compound into polymers can significantly impact their thermal properties. For instance, increasing the this compound content in copolymers with ε-caprolactone generally leads to a higher glass transition temperature (Tg) []. This is likely due to the rigid cyclic structure of proline and the bulky benzyloxycarbonyl group, which can restrict chain mobility.
Q4: What are the main applications of this compound in polymer synthesis?
A4: this compound serves as a valuable monomer for synthesizing biodegradable polymers [, , , , ]. It has been successfully copolymerized with various monomers, including ε-caprolactone [, ], cyclic carbonates [, ], and ε-caprolactam [], yielding copolymers with tunable properties for potential applications in drug delivery systems and biomedical materials.
Q5: How does the choice of comonomer affect the properties of copolymers containing this compound?
A5: The properties of copolymers containing this compound are heavily influenced by the type and amount of comonomer used. For instance, increasing the ε-caprolactone content generally decreases the Tg of the copolymer, while incorporating cyclic carbonates with pendant carboxylic groups introduces water solubility []. This highlights the versatility of this compound as a building block for tailoring polymer properties.
Q6: Does this compound exhibit any biological activity?
A6: this compound is recognized as a potent competitive inhibitor of the enzyme prolidase [, ]. This enzyme plays a crucial role in collagen metabolism, specifically in the hydrolysis of imidodipeptides containing proline.
Q7: How does this compound inhibit prolidase?
A7: While the exact mechanism remains to be fully elucidated, it is suggested that this compound competes with the natural substrates of prolidase for binding at the enzyme's active site []. This competitive inhibition can disrupt collagen metabolism and impact related physiological processes.
Q8: What are the potential implications of prolidase inhibition by this compound?
A8: Given the essential role of prolidase in collagen turnover, its inhibition by this compound could have implications for various physiological and pathological conditions. This includes potential applications in studying wound healing, fibrosis, and other conditions involving collagen dysregulation.
Q9: What other biological effects have been observed with this compound?
A9: Research suggests that this compound, alongside alpha-ketoglutarate, can stimulate procollagen production in human dermal fibroblasts []. This finding points to a potential application of this compound in promoting collagen synthesis, which is crucial for maintaining skin elasticity and combating wrinkle formation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






